

Application Notes and Protocols for Methyl Nitrite in Organic Synthesis

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Compound of Interest

Compound Name: Methyl nitrite

Cat. No.: B1202744

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Introduction

Methyl nitrite (CH_3ONO) is a volatile and highly reactive gaseous reagent that serves as a versatile tool in modern organic synthesis. As the simplest alkyl nitrite, it is primarily utilized as an efficient nitrosating agent, capable of introducing the nitroso ($-\text{NO}$) group into a variety of organic molecules.[1] Its high reactivity allows for transformations under mild conditions, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. Key applications include the formation of oximes from active methylene compounds, the nitrosation of amines, and its use as a precursor in radical reactions.[1][2] Due to its hazardous nature, **methyl nitrite** is almost exclusively generated in situ for immediate consumption in the reaction mixture.[3][4]

Critical Safety Precautions

Methyl nitrite is a toxic, highly flammable, and explosive gas.[5][6] Extreme caution must be exercised at all times.

- **Toxicity:** **Methyl nitrite** is a potent cyanotic agent that can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] Inhalation can be moderately toxic and high concentrations may have a narcotic effect.[5]

- **Explosion Hazard:** It is a heat-sensitive explosive, and its sensitivity is increased by the presence of metal oxides.[6] It forms explosive mixtures with air and can decompose violently, especially if heated.[5] Containers may explode when heated.[5]
- **Handling:** All manipulations must be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including flame-resistant laboratory coats, safety goggles, and gloves.[6] Ensure all glassware is properly secured and that a blast shield is in place. The generation apparatus should be designed to handle gas evolution and prevent pressure buildup.

Application Notes

Synthesis of α -Oximino Carbonyl Compounds (Oximes)

Methyl nitrite is a classic and effective reagent for the nitrosation of carbon acids, particularly compounds containing an active methylene or methine group adjacent to a carbonyl or other electron-withdrawing group. This reaction provides a direct route to α -oximino ketones, esters, and nitriles, which are valuable synthetic intermediates.

The reaction typically proceeds by treating the carbonyl compound with **methyl nitrite** under acidic conditions (e.g., in the presence of hydrogen chloride) or basic conditions.[3][4] Under basic conditions, a carbanion is formed which then acts as a nucleophile. Under acidic conditions, the reaction proceeds through the enol form of the carbonyl compound.

Common Substrates:

- Ketones (e.g., propiophenone, benzyl cyanide)[3][4]
- β -Keto esters
- Malonic esters

Nitrosation of Amines and Other Nucleophiles

As a potent electrophilic nitrosating agent, **methyl nitrite** can be used to nitrosate primary and secondary amines.[7] The reaction with secondary amines yields N-nitrosamines, which are important synthetic intermediates, though often carcinogenic.[7] Primary amines typically form

unstable diazonium intermediates that can undergo further reactions.[7] Other nucleophiles, such as thiols, can also be nitrosated using alkyl nitrites.[8]

Industrial Intermediate

Methyl nitrite is a crucial intermediate in large-scale industrial processes. It is used in the synthesis of dimethyl carbonate and is a key component in the coal-to-ethylene glycol process, where it is reacted with carbon monoxide.[9]

Experimental Protocols

Protocol 1: In Situ Generation of Methyl Nitrite

Due to its instability and hazardous nature, **methyl nitrite** is typically prepared immediately before or during its use in a reaction. The most common laboratory method involves the reaction of sodium nitrite with methanol in the presence of a strong acid, such as sulfuric acid. [3][4]

Materials:

- Sodium nitrite (NaNO_2)
- Methanol (CH_3OH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Water
- Ice bath

Apparatus: A two- or three-necked flask (generator flask) equipped with a dropping funnel and a gas outlet tube. The outlet tube is directed below the surface of the reaction mixture in a separate flask (reaction flask).

Procedure:

- In the generator flask, prepare a mixture of sodium nitrite, methanol, and water. Cool the flask in an ice bath.[3]

- Prepare a cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid to water. Place this solution in the dropping funnel.[3]
- Slowly add the sulfuric acid solution dropwise to the stirred nitrite/methanol mixture in the generator flask.[3]
- A steady stream of gaseous **methyl nitrite** will be produced. This gas is then bubbled directly into the main reaction flask containing the substrate.[3]
- The rate of **methyl nitrite** generation can be controlled by the addition rate of the sulfuric acid.[4]

Protocol 2: Synthesis of Isonitrosopropiophenone (an α -Oximino Ketone)

This protocol details the nitrosation of an active methylene group in propiophenone to yield isonitrosopropiophenone.[3]

Materials:

- Propiophenone (3.5 moles)
- Ethyl ether (2.3 L)
- Sodium nitrite (95%, 4 moles)
- Methanol (4.5 moles)
- Concentrated Sulfuric Acid
- Hydrogen chloride gas
- 10% Sodium hydroxide solution
- Ice

Apparatus:

- A large reaction flask equipped with a mechanical stirrer, a gas inlet tube for **methyl nitrite**, and a second gas inlet tube for hydrogen chloride.
- A separate apparatus for the in situ generation of **methyl nitrite** as described in Protocol 1.

Procedure:

- In the main reaction flask, dissolve propiophenone in ethyl ether.[3]
- Begin stirring the solution and introduce a steady stream of hydrogen chloride gas through one of the inlet tubes.[3]
- Simultaneously, begin generating **methyl nitrite** gas (as per Protocol 1) and introduce it into the reaction mixture via the second gas inlet tube.[3]
- The reaction is exothermic, and the ether should begin to reflux gently. Maintain the reaction for approximately four hours until the addition of **methyl nitrite** is complete.[3]
- Continue stirring and passing hydrogen chloride for an additional 30 minutes.[3]
- Allow the reaction mixture to stand for several hours, or preferably overnight.[3]
- Workup: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution. Combine the alkaline extracts and pour them slowly into a mixture of concentrated hydrochloric acid and ice.[3]
- Filter the resulting crystals of isonitrosopropiophenone, wash with water, and dry.[3]

Data Presentation

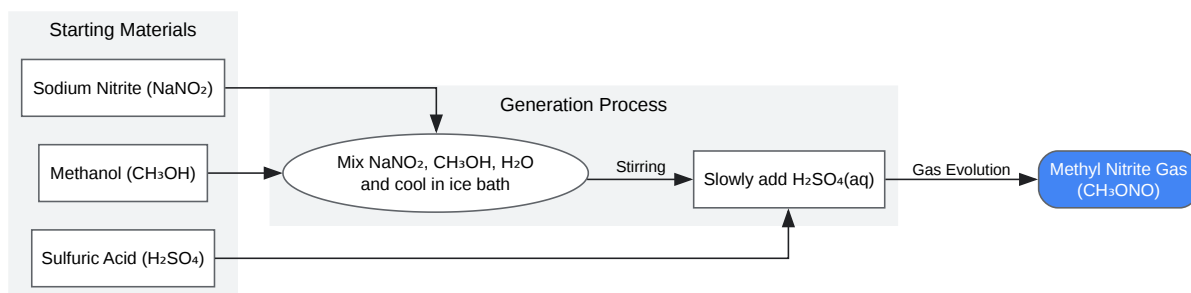
Table 1: Physical and Chemical Properties of Methyl Nitrite

Property	Value	Reference(s)
Molecular Formula	CH ₃ ONO	[10]
Molecular Weight	61.04 g/mol	[10]
Appearance	Colorless to yellow gas	[5][10]
Boiling Point	-12 °C (10.4 °F)	[10][11]
Melting Point	-16 °C (3 °F)	[10][11]
Density	0.991 g/cm ³ (at 15 °C)	[10][11]
Solubility	Soluble in ethanol and ether; moderately soluble in water	[6][10]

Table 2: Summary of Reaction Conditions and Yields

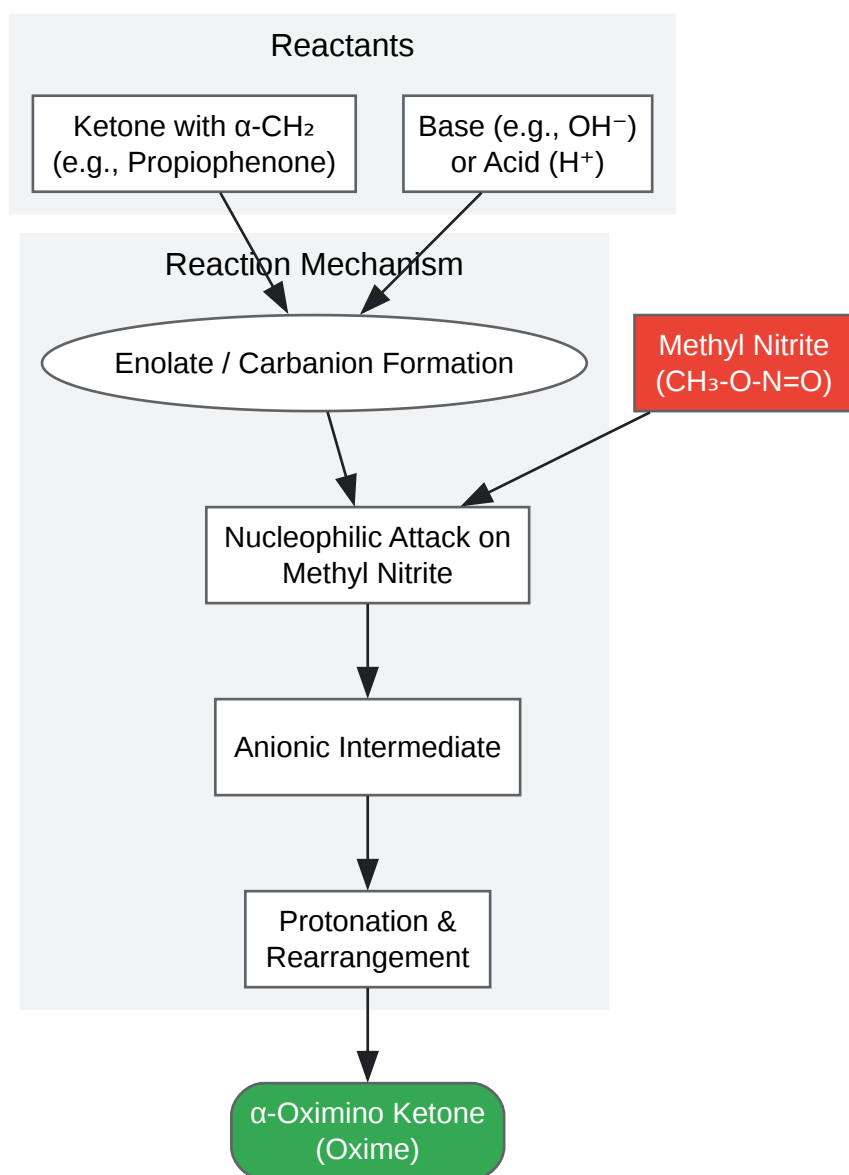
Reaction	Substrate	Key Reagents	Solvent	Time	Yield (%)	Reference(s)
Synthesis of Isonitrosopropiophenone	Propiophenone	Methyl Nitrite (in situ), HCl	Ethyl Ether	~4.5 hrs	65-68%	[3]
Synthesis of 2-Hydroxyimino-2-phenylacetone nitrile	Benzyl Cyanide	Methyl Nitrite (in situ), NaOH	Methanol	~3 hrs	76-82%	[4]
Synthesis from Nitric Oxide	Methanol	Nitric Oxide, Nitric Acid	Methanol	-	71.9%	[9]

Mandatory Visualizations



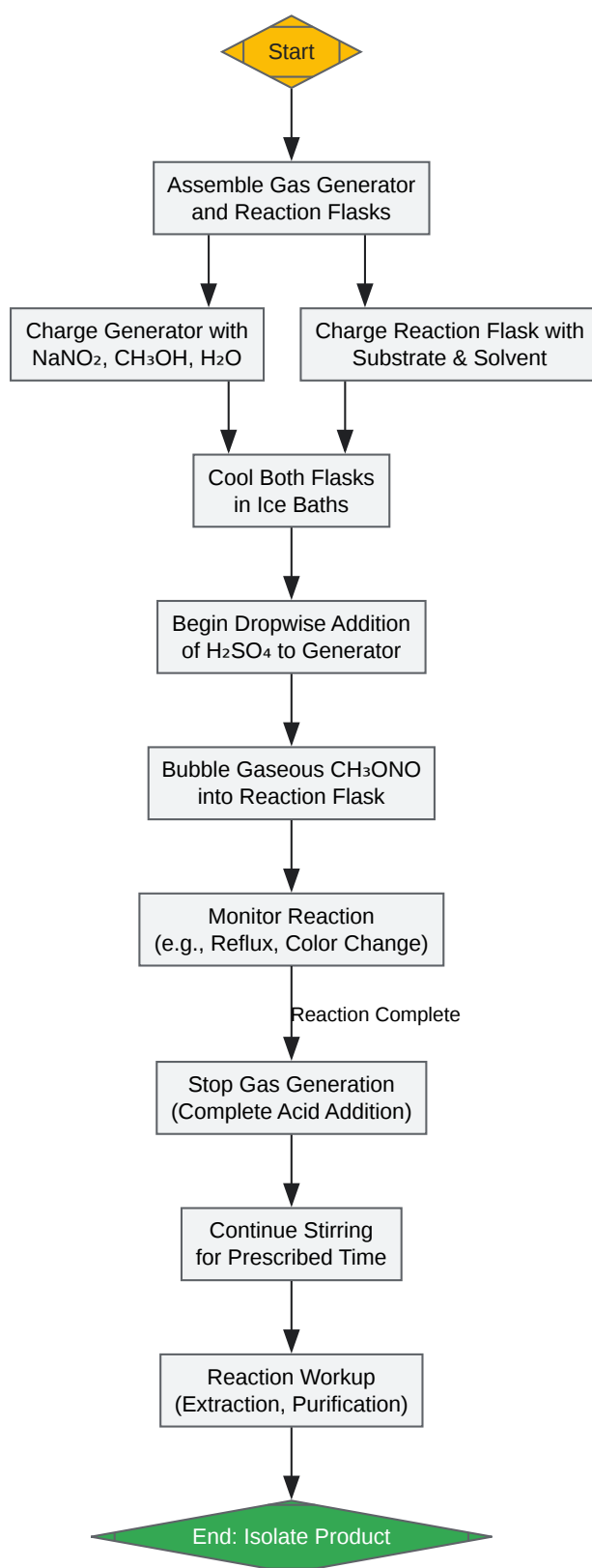
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*In Situ Generation of **Methyl Nitrite**.*



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Mechanism of Oxime Formation.



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